molecular formula C30H28F2N4O6S2 B11626800 N,N'-bis{4-[(4-fluorophenyl)sulfamoyl]phenyl}hexanediamide

N,N'-bis{4-[(4-fluorophenyl)sulfamoyl]phenyl}hexanediamide

Katalognummer: B11626800
Molekulargewicht: 642.7 g/mol
InChI-Schlüssel: NVICWGMPYQHYSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-bis{4-[(4-fluorophenyl)sulfamoyl]phenyl}hexanediamide is a complex organic compound known for its unique chemical structure and properties. This compound features two 4-fluorophenyl groups attached to sulfamoyl phenyl rings, which are further connected to a hexanediamide backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis{4-[(4-fluorophenyl)sulfamoyl]phenyl}hexanediamide typically involves multiple steps. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with 4-aminophenylhexanediamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography .

Wirkmechanismus

The mechanism of action of N,N’-bis{4-[(4-fluorophenyl)sulfamoyl]phenyl}hexanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially disrupting biological pathways. The sulfamoyl groups play a crucial role in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N’-bis{4-[(4-fluorophenyl)sulfamoyl]phenyl}hexanediamide stands out due to its unique combination of sulfamoyl and fluorophenyl groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C30H28F2N4O6S2

Molekulargewicht

642.7 g/mol

IUPAC-Name

N,N'-bis[4-[(4-fluorophenyl)sulfamoyl]phenyl]hexanediamide

InChI

InChI=1S/C30H28F2N4O6S2/c31-21-5-9-25(10-6-21)35-43(39,40)27-17-13-23(14-18-27)33-29(37)3-1-2-4-30(38)34-24-15-19-28(20-16-24)44(41,42)36-26-11-7-22(32)8-12-26/h5-20,35-36H,1-4H2,(H,33,37)(H,34,38)

InChI-Schlüssel

NVICWGMPYQHYSK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.